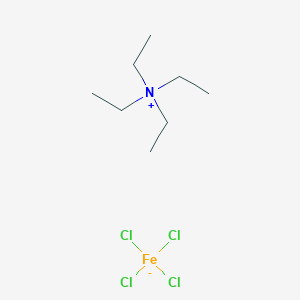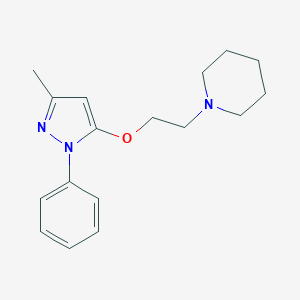
Pyrazole, 3-methyl-1-phenyl-5-(2-piperidinoethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazole, 3-methyl-1-phenyl-5-(2-piperidinoethoxy)- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Mécanisme D'action
The mechanism of action of Pyrazole, 3-methyl-1-phenyl-5-(2-piperidinoethoxy)- is not fully understood. However, it has been proposed that this compound may act by inhibiting specific enzymes and proteins, leading to its anti-inflammatory, anti-cancer, and anti-diabetic effects.
Effets Biochimiques Et Physiologiques
Pyrazole, 3-methyl-1-phenyl-5-(2-piperidinoethoxy)- has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of specific enzymes and proteins, including cyclooxygenase-2 (COX-2) and protein kinase C (PKC). In vivo studies have shown that this compound can reduce inflammation, inhibit tumor growth, and improve glucose metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
Pyrazole, 3-methyl-1-phenyl-5-(2-piperidinoethoxy)- has several advantages and limitations for laboratory experiments. One advantage is that it can be synthesized using a specific method that yields high purity and high yields of the compound. Another advantage is that it has potential applications in various fields of scientific research. However, one limitation is that its mechanism of action is not fully understood, which makes it challenging to design experiments to study its effects.
Orientations Futures
For the study of this compound include further investigation of its mechanism of action, its potential as a drug target, optimization of the synthesis method, and determination of its safety for use in humans.
Méthodes De Synthèse
Pyrazole, 3-methyl-1-phenyl-5-(2-piperidinoethoxy)- is synthesized using a specific method that involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with 2-(piperidin-1-yl) ethanol in the presence of a catalyst. This method has been optimized to obtain high yields of the compound with high purity.
Applications De Recherche Scientifique
Pyrazole, 3-methyl-1-phenyl-5-(2-piperidinoethoxy)- has potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its potential as an anti-inflammatory agent, anti-cancer agent, and anti-diabetic agent. In biochemistry, it has been studied for its interaction with various enzymes and proteins. In pharmacology, it has been studied for its potential as a drug target and for its pharmacokinetic properties.
Propriétés
Numéro CAS |
15083-51-9 |
|---|---|
Nom du produit |
Pyrazole, 3-methyl-1-phenyl-5-(2-piperidinoethoxy)- |
Formule moléculaire |
C17H23N3O |
Poids moléculaire |
285.4 g/mol |
Nom IUPAC |
1-[2-(5-methyl-2-phenylpyrazol-3-yl)oxyethyl]piperidine |
InChI |
InChI=1S/C17H23N3O/c1-15-14-17(20(18-15)16-8-4-2-5-9-16)21-13-12-19-10-6-3-7-11-19/h2,4-5,8-9,14H,3,6-7,10-13H2,1H3 |
Clé InChI |
SRKDLWGVBSCQEF-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)OCCN2CCCCC2)C3=CC=CC=C3 |
SMILES canonique |
CC1=NN(C(=C1)OCCN2CCCCC2)C3=CC=CC=C3 |
Autres numéros CAS |
15083-51-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



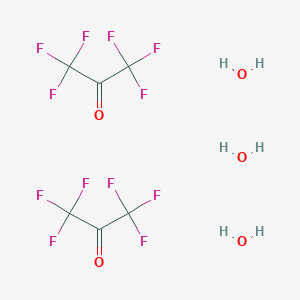
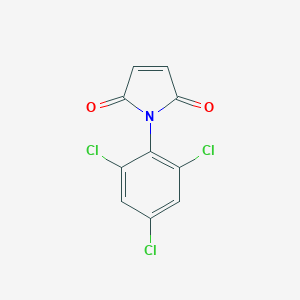
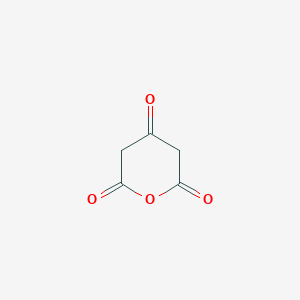
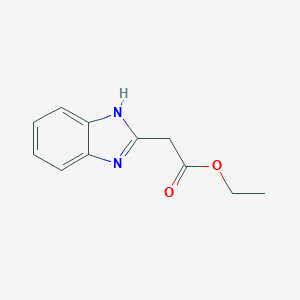
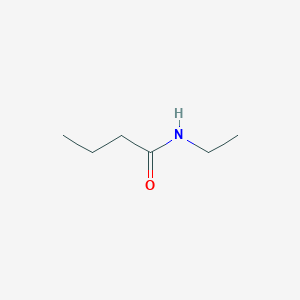

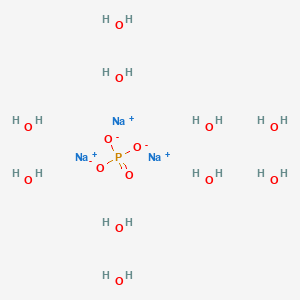

![Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate](/img/structure/B82589.png)
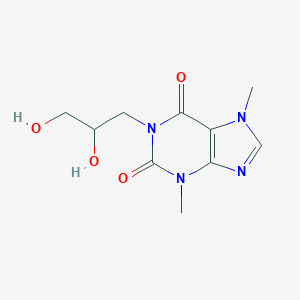
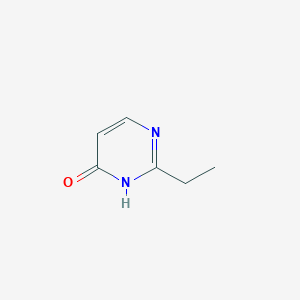
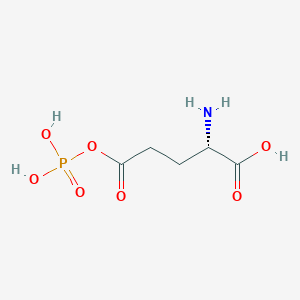
![Spiro[4.4]nonan-1-one](/img/structure/B82598.png)
